

Chemical and physical properties of beta-Ionylideneacetaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *beta-Ionylideneacetaldehyde*

Cat. No.: B141014

[Get Quote](#)

An In-depth Technical Guide to beta-Ionylideneacetaldehyde

Introduction

Beta-Ionylideneacetaldehyde (CAS No: 3917-41-7) is a C15 apocarotenoid of significant interest in the fields of organic synthesis, chemical biology, and drug development.^[1] Structurally, it is a polyene aldehyde featuring a β -ionone ring linked to a conjugated side chain. This compound serves as a crucial intermediate in the industrial synthesis of Vitamin A and related retinoids, such as all-trans retinoic acid (tretinoin) and isotretinoin.^{[1][2]} These retinoids are vital regulators of numerous biological processes, including cell proliferation, differentiation, and apoptosis, primarily through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).^[1] Furthermore, **beta-Ionylideneacetaldehyde** is a natural product of carotenoid metabolism and has been investigated for its own biological activities, including inducing apoptosis and cell cycle arrest in various cancer cell lines.^[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and characterization, and the biological significance of **beta-Ionylideneacetaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **beta-ionylideneacetaldehyde** are summarized below. The most common isomer is the (2E,4E) or (7E,9E) form.

Property	Value	Reference(s)
IUPAC Name	(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal	[3]
CAS Number	3917-41-7 (for the (E,E)-isomer)	[1][4]
Alternate CAS Number	54226-17-4 (for the (7E,9Z)-isomer)	[5][6]
Molecular Formula	C ₁₅ H ₂₂ O	[5][7]
Molecular Weight	218.33 g/mol	[1][3]
Appearance	Yellow Oil	[4][8]
Boiling Point	329.1 ± 11.0 °C at 760 mmHg (Predicted)	[4][7]
Density	0.948 ± 0.06 g/cm ³ (Predicted)	[7]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[7]
LogP (XLogP3)	4.3	[3]
InChI Key	OPSSCPNCFKJCFR-ANKZSMJWSA-N	[1]
Canonical SMILES	CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C	[3]

Experimental Protocols

Synthesis of **beta-ionylideneacetaldehyde**

A common and industrially relevant method for synthesizing **beta-ionylideneacetaldehyde** starts from β -ionone. The process involves a chain extension reaction, followed by reduction

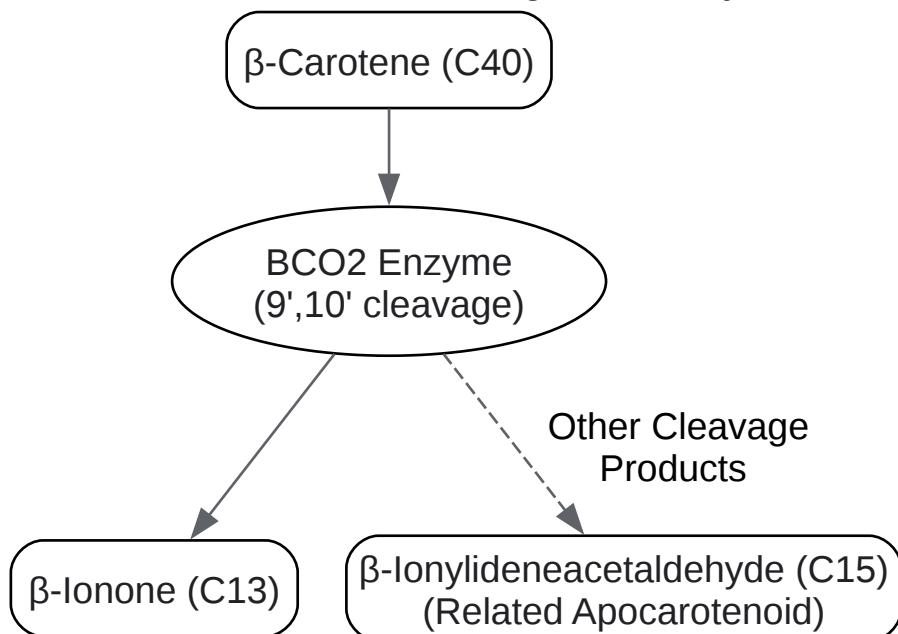
and subsequent oxidation.[2][9]

Protocol Outline:

- Step 1: Condensation (Horner-Wadsworth-Emmons Reaction)
 - Objective: To extend the carbon chain of β -ionone by reacting it with a phosphonate ylide to form ethyl β -ionylideneacetate.
 - Reagents: β -ionone, triethyl phosphonoacetate, sodium amide (or another strong base), and an inert organic solvent (e.g., toluene, THF).[2][9]
 - Procedure:
 - A solution of triethyl phosphonoacetate in toluene is added to a suspension of sodium amide in toluene under a nitrogen atmosphere at approximately 40°C.
 - The mixture is stirred for several hours to ensure the formation of the phosphonate anion.
 - The reaction is then cooled (e.g., to 0-5°C), and a solution of β -ionone in toluene is added slowly.[9]
 - The reaction mixture is stirred at an elevated temperature (e.g., 65°C) for an extended period (e.g., 15 hours) to drive the condensation.[9]
 - After cooling, the reaction is quenched with water, and the organic layer containing ethyl β -ionylideneacetate is separated, washed, and concentrated. This typically yields a mixture of isomers.[9]
- Step 2: Reduction of the Ester
 - Objective: To reduce the ethyl ester group of β -ionylideneacetate to a primary alcohol, yielding β -ionylidene ethanol.
 - Reagents: Ethyl β -ionylideneacetate, a reducing agent (e.g., Lithium aluminum hydride (LiAlH_4) or a di-alkyl aluminum hydride), and an organic solvent (e.g., hexane, ether, toluene).[2][9]

- Procedure:
 - The ethyl β -ionylideneacetate is dissolved in a suitable anhydrous solvent.
 - The solution is cooled, and the reducing agent is added portion-wise while maintaining a low temperature.
 - The reaction is stirred until completion (monitored by TLC) and then carefully quenched, typically with water or a mild acid.
 - The product, β -ionylidene ethanol, is extracted into an organic solvent, and the solvent is removed under reduced pressure.
- Step 3: Oxidation of the Alcohol
 - Objective: To selectively oxidize the primary alcohol to an aldehyde, affording the final product, **β -ionylideneacetaldehyde**.
 - Reagents: β -ionylidene ethanol, an oxidizing agent (e.g., manganese dioxide (MnO_2)), and a solvent (e.g., petroleum ether, dichloromethane).[\[2\]](#)
 - Procedure:
 - The β -ionylidene ethanol is dissolved in the solvent.
 - Activated manganese dioxide is added to the solution. MnO_2 is a mild oxidant suitable for allylic alcohols and helps prevent over-oxidation or isomerization.
 - The suspension is stirred vigorously at a controlled temperature (e.g., 60-70°C) for 2-4 hours.[\[9\]](#)
 - Upon completion, the solid MnO_2 is removed by filtration.
 - The filtrate is concentrated under reduced pressure to yield crude **β -ionylideneacetaldehyde**, which can be further purified by chromatography or distillation.

Spectroscopic Characterization


Structural confirmation and isomeric purity of **beta-ionylideneacetaldehyde** are typically assessed using a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This technique is crucial for determining the stereochemistry of the double bonds. The aldehydic proton appears as a distinct signal in the downfield region (typically 9-10 ppm). Protons on the polyene chain show characteristic chemical shifts and coupling constants (J-values). A large coupling constant ($J \approx 11\text{-}18\text{ Hz}$) between vicinal protons on a double bond is indicative of a trans configuration.[1]
 - ^{13}C NMR: Provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. The signals for the sp^2 carbons of the polyene chain and the β -ionone ring appear in the characteristic olefinic region.

Biological Significance and Signaling Pathways Biosynthesis via Carotenoid Cleavage

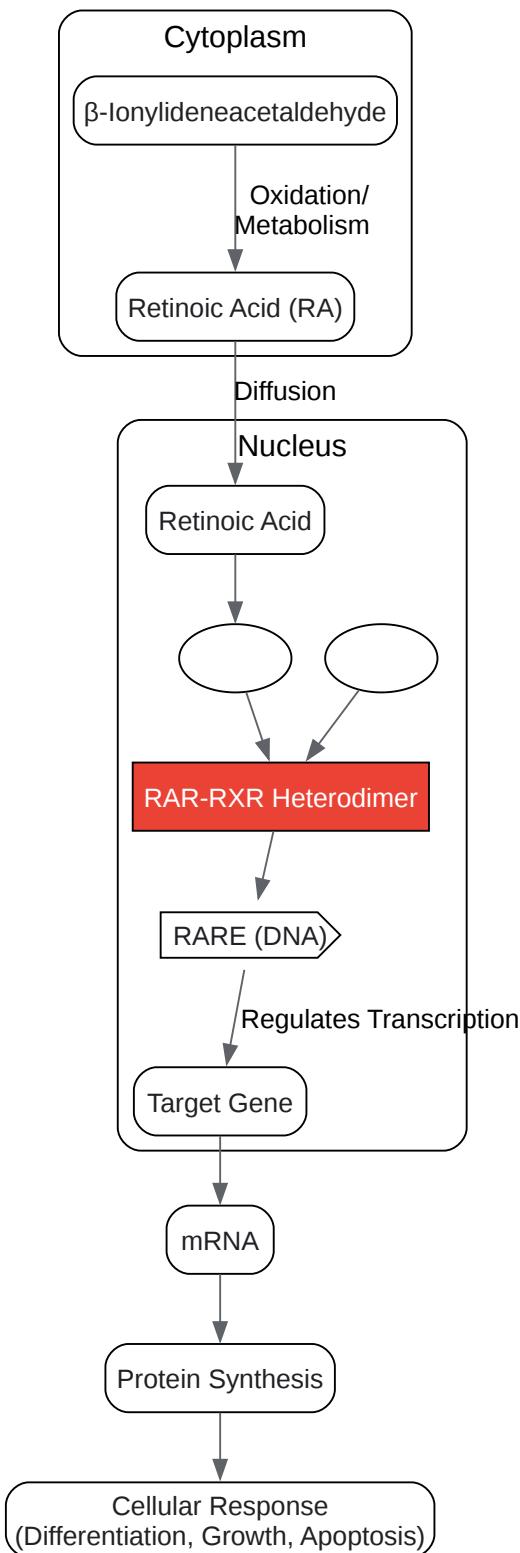
Beta-ionylideneacetaldehyde is an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. In plants and animals, this process is catalyzed by carotenoid cleavage dioxygenases (CCDs). The primary precursor is β -carotene. The enzyme β,β -carotene-9',10'-oxygenase (BCO2) performs an eccentric cleavage of β -carotene to yield β -apo-10'-carotenal and β -ionone.[1] While β -ionone is a C13 ketone, **beta-ionylideneacetaldehyde** is a related C15 aldehyde, both resulting from the breakdown of the larger carotenoid structure.[1]

Carotenoid Cleavage Pathway

[Click to download full resolution via product page](#)

Biosynthesis from β-Carotene.

Role as a Precursor to Retinoids and Signaling


The primary importance of **beta-ionylideneacetaldehyde** in drug development lies in its role as a key intermediate for synthesizing Vitamin A (retinol) and its derivatives, particularly retinoic acid.^{[1][2][10]} Retinoic acid is the biologically active form that functions as a ligand for nuclear hormone receptors.

The signaling mechanism proceeds as follows:

- All-trans retinoic acid (ATRA) or 9-cis-retinoic acid diffuses into the cell nucleus.
- Inside the nucleus, ATRA binds to the Retinoic Acid Receptor (RAR), and 9-cis-retinoic acid can bind to both RAR and the Retinoid X Receptor (RXR).
- These receptors form heterodimers (typically RAR-RXR), which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

- This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in critical cellular functions.

Retinoid Signaling Pathway

[Click to download full resolution via product page](#)

Simplified Retinoid Nuclear Receptor Signaling.

Safety and Handling

According to available Safety Data Sheets (SDS), **beta-Ionylideneacetaldehyde** is classified as harmful if swallowed and causes serious eye irritation.

- Precautionary Measures:

- Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Wear protective eye and face protection.
- Store in a tightly closed container in a cool, well-ventilated place.[\[11\]](#)
- Handle under an inert atmosphere for long-term storage to prevent oxidation.[\[7\]](#)

- First Aid:

- If Swallowed: Call a poison center or doctor. Rinse mouth.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

Disposal should be carried out in accordance with local regulations at an approved waste disposal plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-Ionylideneacetaldehyde|CAS 3917-41-7|RUO [benchchem.com]
- 2. US20050027143A1 - Process for the preparation of beta-onylideneacetaldehyde - Google Patents [patents.google.com]
- 3. beta-Ionylideneacetaldehyde | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. BioOrganics [bioorganics.biz]
- 7. lookchem.com [lookchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. EP1421054A2 - Process for the preparation of beta-onylideneacetaldehyde - Google Patents [patents.google.com]
- 10. WO2003018522A3 - Process for the preparation of beta-onylideneacetaldehyde - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Chemical and physical properties of beta-Ionylideneacetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141014#chemical-and-physical-properties-of-beta-onylideneacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com